molecular formula C20H22F3N3O B2727384 N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 1049341-76-5

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2727384
CAS No.: 1049341-76-5
M. Wt: 377.411
InChI Key: RBLXIWZWQOLXOD-UHFFFAOYSA-N
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Description

“N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide” is a chemical compound. It has been studied for its potential pharmacological properties . The compound is part of a class of molecules known as aryl-piperazine derivatives .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents . Further modifications of the tail and head parts of the parent molecules were proposed to maximize receptor binding affinity .


Molecular Structure Analysis

The molecular formula of “this compound” is C20H22F3N3O. The molecular weight is 377.411.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these types of compounds typically include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antifungal Activity

Compounds structurally related to N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide, such as benzamidines, have shown promising antifungal activities, particularly against Pneumocystis carinii, suggesting potential applications in developing antifungal agents. The structure-activity relationship studies highlight the significance of specific substitutions on the phenylpiperazine moiety for enhanced antifungal efficacy (Laurent et al., 2010).

Serotonin Ligand Activity

Research on arylpiperazine derivatives, including those with benzamido groups, indicates their potential as high-affinity ligands for the 5-HT1A serotonin receptor. This suggests the utility of this compound in neuroscience research, particularly in understanding and manipulating serotonin-mediated processes (Glennon et al., 1988).

Antimicrobial and Molecular Docking Studies

Benzoxazole derivatives, closely related to the compound , have been synthesized and shown to possess antimicrobial activities. These studies, involving quantum mechanical calculations and molecular docking, suggest potential applications in designing novel antimicrobial agents and understanding their interaction mechanisms at the molecular level (Temiz-Arpaci et al., 2021).

Antiviral Activity Against Influenza

Research into benzamide-based 5-aminopyrazoles and their heterocyclic derivatives has uncovered significant anti-influenza A virus activity, particularly against the H5N1 subtype. This highlights the potential for compounds like this compound in antiviral research and therapy development (Hebishy et al., 2020).

Anticancer Properties

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share a structural motif with the compound , have been evaluated for their anticancer activity. This suggests potential applications in cancer research, with specific derivatives showing promising efficacy against several cancer cell lines (Ravinaik et al., 2021).

Future Directions

The future directions for research on “N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide” could include further modifications of the molecule to maximize receptor binding affinity . Additionally, more in-depth studies on its pharmacological profile and potential therapeutic applications could be beneficial .

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O/c21-20(22,23)17-8-6-16(7-9-17)19(27)24-10-11-25-12-14-26(15-13-25)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLXIWZWQOLXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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